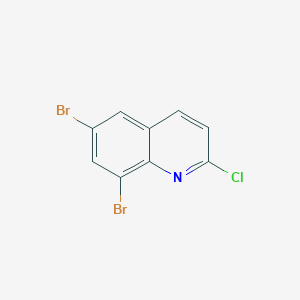

6,8-Dibromo-2-chloroquinoline

CAS No.:

Cat. No.: VC17799765

Molecular Formula: C9H4Br2ClN

Molecular Weight: 321.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H4Br2ClN |

|---|---|

| Molecular Weight | 321.39 g/mol |

| IUPAC Name | 6,8-dibromo-2-chloroquinoline |

| Standard InChI | InChI=1S/C9H4Br2ClN/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H |

| Standard InChI Key | QDLGZISHHUTZDI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC2=C(C=C(C=C21)Br)Br)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6,8-Dibromo-2-chloroquinoline features a quinoline backbone substituted with bromine (Br) at positions 6 and 8 and chlorine (Cl) at position 2. The IUPAC name is 6,8-dibromo-2-chloroquinoline, and its canonical SMILES string is C1=CC(=NC2=C(C=C(C=C21)Br)Br)Cl.

Table 1: Key Structural and Physicochemical Data

The halogen atoms induce electron-withdrawing effects, polarizing the quinoline ring and enhancing reactivity toward nucleophilic substitution and metal-catalyzed cross-coupling reactions .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 6,8-dibromo-2-chloroquinoline typically proceeds via sequential halogenation of quinoline precursors:

-

Chlorination: Introduction of chlorine at position 2 using reagents like phosphorus oxychloride (POCl₃) .

-

Bromination: Electrophilic aromatic substitution with bromine (Br₂) or N-bromosuccinimide (NBS) at positions 6 and 8 .

A reported pathway involves the Vilsmeier-Haack reaction of 2-amino-3,5-dibromoacetophenone with POCl₃ and DMF, yielding 6,8-dibromo-4-chloroquinoline-3-carbaldehyde as an intermediate, which is subsequently dehydrohalogenated .

Table 2: Synthetic Methods Comparison

Industrial Production

Industrial-scale synthesis optimizes halogenation steps using continuous flow reactors and catalytic systems to enhance yield and purity. Bromination is often performed in carbon tetrachloride to control exothermic reactions .

Reactivity and Functionalization

Nucleophilic Substitution

The chlorine at position 2 is susceptible to nucleophilic displacement by amines, alkoxides, or thiols. For example, reaction with hydrazine yields 6,8-dibromo-2-hydrazinoquinoline, a precursor for pyrazole-fused quinolines .

Cross-Coupling Reactions

The bromine atoms enable palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) to introduce aryl, alkenyl, or alkynyl groups. For instance, coupling with phenylboronic acid forms 6,8-diphenyl-2-chloroquinoline .

Equation 1: Suzuki-Miyaura Coupling

Reaction conditions: DMF/H₂O, 80–100°C, 12–24 h .

Applications in Pharmaceutical and Materials Science

Antimicrobial Activity

6,8-Dibromo-2-chloroquinoline derivatives exhibit moderate activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–32 µg/mL . The halogen atoms enhance membrane permeability and target binding .

Materials Science

The compound’s planar structure and halogen content make it a candidate for organic semiconductors and light-emitting diodes (OLEDs). Its electron-deficient quinoline ring facilitates charge transport in thin-film devices .

Structural Analogues and Derivatives

Halogenated Variants

-

6,8-Dibromo-4-chloroquinoline-2-carboxylic acid: Used in peptide mimetics .

-

6,8-Dibromo-2-(4-fluorophenyl)quinazoline: A kinase inhibitor precursor .

Cross-Coupled Products

-

6,8-Diphenyl-2-chloroquinoline: Exhibits enhanced luminescence .

-

6,8-Bis(4-methoxyphenyl)-2-chloroquinoline: Tested as a photosensitizer .

Challenges and Future Directions

Despite its utility, 6,8-dibromo-2-chloroquinoline faces limitations:

-

Toxicity: Polyhalogenated quinolines may exhibit hepatotoxicity at high doses .

-

Synthetic Complexity: Multi-step synthesis reduces scalability .

Future research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume